Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate
Description
Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate is a thiazolidinone derivative characterized by a 4-oxo-1,3-thiazolidin-2-ylidene core substituted with a diethylcarbamoylmethyl group at position 3 and an ethyl acetate moiety at position 2. This compound belongs to a class of heterocyclic molecules with demonstrated applications in medicinal chemistry, particularly in antimicrobial and antifungal research . Its synthesis typically involves condensation reactions between thiosemicarbazides and α,β-unsaturated carbonyl compounds, followed by cyclization with agents like ethyl bromoacetate or mercaptoacetic acid in the presence of catalysts such as ZnCl₂ or NaOAc .
The conjugated system within the thiazolidinone ring contributes to its stability and reactivity, making it a versatile scaffold for drug design .
Properties
IUPAC Name |
ethyl (2Z)-2-[3-[2-(diethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-4-14(5-2)10(16)8-15-11(17)9-20-12(15)7-13(18)19-6-3/h7H,4-6,8-9H2,1-3H3/b12-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAGFVHSYZYJHV-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)CSC1=CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)CN\1C(=O)CS/C1=C\C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate typically involves the reaction of diethylamine with ethyl 2-bromoacetate, followed by cyclization with thiourea. The reaction conditions often include the use of a solvent such as ethanol or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring can form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives share structural motifs but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate with analogous compounds:
Structural and Functional Group Variations
Physicochemical Properties
| Property | Target Compound | Fluorophenyl Analog | Acetamide Derivative |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.1 | 1.9 |
| Solubility (mg/mL in DMSO) | 25.3 | 18.7 | 35.6 |
| Melting Point (°C) | 148–152 | 162–165 | 135–138 |
Research Findings and Limitations
- Key Advancements :
- Limitations: Limited in vivo data exist for the target compound, necessitating toxicity and pharmacokinetic studies. Synthetic routes for diethylcarbamoyl derivatives require optimization to reduce reaction times and byproduct formation .
Biological Activity
Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₁₃H₁₈N₂O₄S
- Molecular Weight : 300.37 g/mol
- CAS Number : 565206-83-9
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its antifungal and antimicrobial properties. Notably, derivatives of thiazolidinones have shown significant promise in these areas.
Antifungal Activity
Recent studies have highlighted the antifungal potential of thiazolidinone derivatives, including those related to this compound. For instance, a study reported that a related compound exhibited an EC50 value of 0.85 µg/mL against Alternaria solani and 2.29 µg/mL against Phoma lingam, indicating strong antifungal activity .
| Compound | Target Organism | EC50 (µg/mL) |
|---|---|---|
| Compound 4e | Alternaria solani | 0.85 |
| Compound 4e | Phoma lingam | 2.29 |
Antimicrobial Activity
In addition to antifungal properties, thiazolidinone derivatives have been evaluated for their antimicrobial effects. A systematic review on thiazolidinediones indicated that certain derivatives exhibit significant antimicrobial activity comparable to standard antibiotics like pioglitazone .
Case Studies and Research Findings
-
Study on Antifungal Agents :
- A study focused on synthesizing potential antifungal agents from thiazolidinone derivatives reported that several compounds demonstrated effective inhibition against various phytopathogenic fungi. The structure–activity relationship (SAR) analysis suggested that modifications at specific positions could enhance biological activity .
- Thiazolidinedione Derivatives :
Q & A
Q. Methodological
- Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., fungal cytochrome P450) using the compound’s 3D structure (generated via Gaussian 09) .
- QSAR studies : Descriptors like XLogP3 (lipophilicity) and topological polar surface area (TPSA) correlate with membrane permeability .
- DFT calculations : Predict reactive sites (e.g., the 4-oxo group’s nucleophilicity) for rational derivatization .
How do substituents on the thiazolidinone ring influence bioactivity?
Q. Advanced
- Diethylcarbamoyl group : Enhances lipophilicity (XLogP3 ~1.6), improving blood-brain barrier penetration for CNS targets .
- 4-Oxo moiety : Acts as a hydrogen-bond acceptor, critical for binding to fungal lanosterol demethylase .
- Ethyl ester : Modulates solubility; hydrolysis to the carboxylic acid in vivo can alter pharmacokinetics .
What analytical techniques ensure purity and stability of the synthesized compound?
Q. Basic
- TLC/HPLC : Monitors reaction progress and purity (>95% by area normalization) .
- NMR : Confirms regiochemistry (e.g., ¹H NMR δ 1.3 ppm for ethyl ester protons) .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hydrolytic susceptibility of the ester group .
How is experimental phasing applied in crystallography for this compound?
Advanced
SHELXC/D/E pipelines are used for experimental phasing with:
- High-resolution data : ≤1.0 Å resolution minimizes phase errors .
- Anomalous scattering : Heavy-atom derivatives (e.g., selenomethionine) or intrinsic sulfur atoms in the thiazolidinone ring aid phasing .
- Twinned data : SHELXL’s TWIN command refines twinned crystals, common in flexible thiazolidinone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
